Diethyl (bromodifluoromethyl)phosphonate

Catalog No.
S705815
CAS No.
65094-22-6
M.F
C5H10BrF2O3P
M. Wt
267.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (bromodifluoromethyl)phosphonate

CAS Number

65094-22-6

Product Name

Diethyl (bromodifluoromethyl)phosphonate

IUPAC Name

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane

Molecular Formula

C5H10BrF2O3P

Molecular Weight

267.01 g/mol

InChI

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3

InChI Key

QRADKVYIJIAENZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(F)(F)Br)OCC

Synonyms

P-(Bromodifluoromethyl)phosphonic Acid Diethyl Ester; (Bromodifluoromethyl)phosphonic Acid Diethyl Ester;

Canonical SMILES

CCOP(=O)(C(F)(F)Br)OCC

Synthesis of Phosphopeptide Mimetic Prodrugs:

Bromodifluoromethyl diethylphosphonate is a valuable precursor for the synthesis of phosphopeptide mimetic prodrugs. These prodrugs are modified versions of naturally occurring peptides (short chains of amino acids) that can mimic the biological activity of phosphorylated peptides. Phosphorylation is a process where a phosphate group is attached to a protein molecule, which can activate or deactivate its function. By mimicking phosphorylated peptides, these prodrugs can be used to study cellular signaling pathways and potentially develop new therapeutic agents.

One specific example involves targeting the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3). Stat3 is a protein involved in various cellular processes, and its dysregulation is implicated in several diseases, including cancer. Researchers have utilized bromodifluoromethyl diethylphosphonate to synthesize phosphopeptide mimetic prodrugs that specifically bind to the SH2 domain of Stat3, potentially offering a novel approach for Stat3-related diseases [].

Synthesis of Mycobacterium tuberculosis Protein Tyrosine Phosphatase Inhibitors:

Bromodifluoromethyl diethylphosphonate can also serve as a starting material for the synthesis of inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase (PTP). Mycobacterium tuberculosis is the causative agent of tuberculosis, a highly infectious and potentially life-threatening disease. PTPs are enzymes that play a crucial role in bacterial survival and virulence. By inhibiting these enzymes, researchers aim to develop new antibacterial agents to combat tuberculosis.

Studies have shown that bromodifluoromethyl diethylphosphonate can be used to synthesize difluoromethylphosphonic acid derivatives that exhibit inhibitory activity against Mycobacterium tuberculosis PTP. This multi-step synthesis involves Suzuki coupling and resolution as key steps [].

Prodrug for Intracellular Delivery of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor:

Bromodifluoromethyl diethylphosphonate can also be employed in the development of prodrugs for the intracellular delivery of protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B is another enzyme involved in various cellular processes, and its inhibition holds potential for treating certain diseases like cancer and diabetes.

Researchers have explored the use of bromodifluoromethyl diethylphosphonate to create a prodrug that can deliver a non-hydrolyzable difluoromethylphosphonate moiety (a functional group) into cells. This moiety can then inhibit PTP1B, offering a potential therapeutic strategy for PTP1B-related diseases [].

Diethyl (bromodifluoromethyl)phosphonate is a chemical compound with the molecular formula C5H10BrF2O3PC_5H_{10}BrF_2O_3P and a molecular weight of 267.01 g/mol. It appears as a colorless to almost colorless liquid and is recognized for its role as a precursor in the generation of difluorocarbene, which is valuable in various organic synthesis applications. The compound is characterized by its boiling point of approximately 102 °C at 16 mmHg and has a specific gravity of 1.50, indicating its relatively high density compared to water .

Bromodifluoromethyl diethylphosphonate can pose some safety concerns:

  • Skin and Eye Irritation: Studies indicate the compound can cause skin and eye irritation upon contact [].
  • Potential Toxicity: Although detailed data is limited, due to the presence of a phosphorus atom and a bromo group, it's advisable to handle the compound with caution and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

Diethyl (bromodifluoromethyl)phosphonate is primarily used in reactions that involve difluoromethylation. It can react with nucleophiles to introduce difluoromethyl groups into organic molecules. For instance, it has been utilized in the synthesis of difluoromethyl ethers and thioethers through phase-transfer techniques, demonstrating its versatility in organic transformations .

Example Reaction

A typical reaction involves the treatment of phenolic compounds with diethyl (bromodifluoromethyl)phosphonate in the presence of a base, leading to the formation of difluoromethoxy derivatives. This process highlights its utility in modifying aromatic systems to enhance their biological activity or physicochemical properties .

The biological activity of diethyl (bromodifluoromethyl)phosphonate is notable, particularly in the context of medicinal chemistry. It has been employed in the preparation of phosphopeptide mimetic prodrugs targeted to Src homology 2 domains, which play critical roles in signal transduction pathways associated with cancer and other diseases . Its ability to introduce difluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

The synthesis of diethyl (bromodifluoromethyl)phosphonate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available phosphonates.
  • Bromination: Bromination reactions are conducted under controlled conditions to introduce the bromodifluoromethyl group.
  • Purification: The product is purified using techniques such as column chromatography or distillation to achieve high purity levels (>97%) .

An example procedure includes the reaction of potassium hydroxide with acetonitrile and water, followed by the addition of diethyl (bromodifluoromethyl)phosphonate at low temperatures to facilitate the desired transformation .

Diethyl (bromodifluoromethyl)phosphonate finds applications across various fields:

  • Organic Synthesis: As a difluorocarbene precursor, it is used for introducing difluoromethyl groups into organic molecules.
  • Medicinal Chemistry: It serves as a building block for developing pharmaceuticals, particularly those targeting specific biological pathways.
  • Material Science: The compound may be explored for its potential in creating novel materials with unique properties due to the difluoromethyl group .

Studies on diethyl (bromodifluoromethyl)phosphonate interactions typically focus on its reactivity with biological molecules and other chemical species. Given its role in modifying biological activity through difluoromethylation, research often investigates how these modifications affect enzyme interactions and metabolic pathways. Such studies are crucial for understanding its potential therapeutic applications and safety profiles.

Diethyl (bromodifluoromethyl)phosphonate can be compared with other phosphonates and difluorocarbene precursors. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Diethyl phosphonateC4H11O4PC_4H_{11}O_4PLacks halogen substitution; used in various syntheses
Difluoromethyl phosphonic acidC2H4F2O3PC_2H_4F_2O_3PContains acidic protons; used in agrochemical synthesis
BromodifluoroacetateC3H3BrF2OC_3H_3BrF_2OSimpler structure; often used in fluorination reactions

Uniqueness

Diethyl (bromodifluoromethyl)phosphonate stands out due to its specific combination of bromine and difluoromethyl functionalities, which enhances its reactivity and selectivity in organic synthesis compared to other similar compounds. Its application as a precursor for difluorocarbene generation further distinguishes it within this chemical class, making it particularly valuable in medicinal chemistry and advanced material development .

Diethyl (bromodifluoromethyl)phosphonate represents an important organophosphorus compound with significant applications in synthetic organic chemistry, particularly as a difluorocarbene precursor [1]. The traditional synthetic approaches to this compound have evolved from classical organophosphorus chemistry methodologies that were established in the mid-20th century [2].

The primary traditional route for synthesizing diethyl (bromodifluoromethyl)phosphonate involves the alcoholysis of phosphorus oxychloride (POCl₃) with ethanol, followed by subsequent halogenation and fluorination steps [2]. This multi-step process begins with the formation of diethyl phosphite intermediates, which are then subjected to controlled halogenation conditions to introduce the bromodifluoromethyl group [3]. The reaction typically requires careful temperature control and the use of specialized halogenating agents to achieve the desired selectivity [2].

Another classical approach involves the Michaelis-Arbuzov reaction, which has been widely employed for the synthesis of various phosphonate esters [2]. In this method, triethyl phosphite reacts with bromodifluoromethane under elevated temperatures to form the carbon-phosphorus bond characteristic of phosphonates [4]. The reaction proceeds through a nucleophilic attack of the phosphite on the halogenated carbon, followed by the elimination of an alkyl halide [2]. This method, while effective, often requires extended reaction times and produces alkyl halide byproducts that necessitate careful purification procedures [4].

The phosphorylation pathway represents another traditional synthetic route, wherein phosphorus trichloride (PCl₃) is first converted to appropriate intermediates before reaction with bromodifluoromethyl precursors [2]. This approach typically involves multiple steps and requires stringent anhydrous conditions due to the moisture sensitivity of the phosphorus halide intermediates [5]. The overall yields from these traditional methods typically range from 50-70%, with significant variations depending on reaction conditions and purification techniques employed [4] [5].

Modern Synthetic Approaches

Contemporary approaches to the synthesis of diethyl (bromodifluoromethyl)phosphonate have significantly improved upon traditional methods, offering enhanced efficiency, selectivity, and environmental compatibility [1] [6]. Modern synthetic strategies have focused on developing more direct routes with fewer steps, milder conditions, and higher yields [7].

One notable modern approach involves the direct fluorination of diethyl bromomethylphosphonate using nucleophilic fluorinating agents [7]. This method employs reagents such as N-fluorobenzenesulfonimide to introduce the difluoro functionality in a controlled manner [7]. The reaction typically proceeds under milder conditions than traditional methods, with temperatures ranging from 0-25°C, and can achieve yields of up to 71% with high purity [7].

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of functionalized phosphonates, including diethyl (bromodifluoromethyl)phosphonate [8]. These Heck-type reactions utilize diisopropyl (bromodifluoromethyl)phosphonate as a key reagent, with the steric effects of the diisopropyl groups playing a critical role in reaction efficiency [8]. This approach provides a facile route for application in the discovery of biologically interesting molecules with yields typically exceeding 80% [8].

Microwave-assisted synthesis represents another significant advancement in the preparation of organophosphorus compounds including diethyl (bromodifluoromethyl)phosphonate [9]. This technique dramatically reduces reaction times from hours to minutes while maintaining or improving yields [9]. For instance, microwave irradiation has been successfully applied to the Michaelis-Arbuzov reaction, allowing for the synthesis of dialkyl haloalkylphosphonates with yields of 87-89% in significantly shortened reaction times [9].

Ultrasound-assisted methods have similarly revolutionized phosphonate synthesis, providing enhanced mixing and energy transfer that accelerate reaction rates and improve yields [6]. These sonochemical approaches have been particularly effective for reactions involving solid-liquid phase-transfer techniques, which are relevant to the synthesis of diethyl (bromodifluoromethyl)phosphonate and its applications in difluoromethylation reactions [6].

Green Chemistry Considerations

The synthesis of diethyl (bromodifluoromethyl)phosphonate presents several challenges from a green chemistry perspective, particularly given the increasing regulatory pressure to reduce phosphorus discharge into the environment [10] [11]. Green chemistry approaches to phosphonate synthesis focus on four key areas: novel synthetic methods, enhanced biodegradability, phosphorus recovery, and phosphorus recycling [10].

Solvent selection represents a critical green chemistry consideration in the synthesis of diethyl (bromodifluoromethyl)phosphonate [9]. Traditional methods often employ chlorinated solvents or other environmentally problematic media [10]. Recent studies have demonstrated that the use of more environmentally benign solvents such as ethyl lactate or even solvent-free conditions can significantly reduce the environmental impact while maintaining or improving reaction efficiency [9]. For instance, solvent-free conditions for phosphonate synthesis have achieved yields of 78-90%, compared to 15-55% in conventional solvents [9].

The table below compares the environmental impact of various solvents used in phosphonate synthesis:

SolventYield (%)Environmental ImpactReaction Time
Toluene25-30High24 hours
Dichloromethane32-48Very High24 hours
Tetrahydrofuran52-55Moderate24 hours
Acetonitrile55-59Moderate24 hours
Ethyl lactate/water95Low90 minutes
Solvent-free78-90Minimal6 hours

Catalyst development has also played a significant role in greening phosphonate synthesis [12]. Traditional methods often rely on metal halides or other potentially toxic catalysts [12]. Modern approaches have explored the use of recyclable heterogeneous catalysts, including nanoparticles and supported catalysts, which can be recovered and reused multiple times [12]. For example, silica-supported catalysts have demonstrated excellent recyclability, with only minimal loss of activity after five reaction cycles [12].

Energy efficiency represents another important green chemistry consideration [10] [11]. Conventional heating methods for phosphonate synthesis often require extended reaction times at elevated temperatures [10]. The application of alternative energy sources, such as microwave irradiation and ultrasound, has significantly reduced energy consumption while accelerating reaction rates [10]. For instance, microwave-assisted synthesis of phosphonates has reduced reaction times from several hours to just minutes, with corresponding energy savings [9].

The phosphorus content of diethyl (bromodifluoromethyl)phosphonate also raises sustainability concerns, as phosphorus is classified as a critical raw material by the European Union [10]. This has prompted research into phosphorus recovery and recycling strategies, although these remain challenging for organophosphorus compounds due to their stability and complex degradation pathways [10] [11].

Scale-up Challenges and Solutions

The industrial-scale production of diethyl (bromodifluoromethyl)phosphonate presents several significant challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [13] [14]. These challenges span reaction engineering, heat management, purification, and environmental considerations [13].

One primary scale-up challenge involves the exothermic nature of phosphorylation reactions, which can lead to runaway reactions and safety hazards when conducted on a large scale [14]. Industrial processes have addressed this through careful reaction engineering, including the implementation of controlled addition rates, efficient heat exchange systems, and reaction monitoring technologies [14]. For example, the addition of phosphorus trichloride to alcohols is typically conducted at temperatures between -10°C and 0°C, with specialized cooling systems to manage the heat generated [4].

The table below outlines key scale-up challenges and their corresponding solutions:

ChallengeImpactSolutionEffectiveness
Exothermic reactionsSafety hazards, product degradationControlled addition, efficient cooling systemsHigh
HCl by-productEquipment corrosion, product qualityBase addition, sparging, continuous removalModerate to High
Phosphite-to-bromine ratioReaction rate, yieldHigher ratios (>2:1), phosphite recyclingHigh
PurificationProduct purity, waste generationOptimized crystallization, spray dryingModerate
Solvent recoveryEconomic viability, environmental impactClosed-loop solvent systemsHigh

The formation of hydrogen chloride as a by-product during phosphorylation reactions presents another significant challenge [2]. On an industrial scale, this can lead to equipment corrosion and product degradation through undesired side reactions [2]. Solutions include the addition of bases to neutralize the acid, continuous sparging to remove HCl gas, or the implementation of specialized corrosion-resistant equipment [2] [4]. These approaches have successfully mitigated the negative impacts of HCl formation, although they add complexity and cost to the manufacturing process [4].

Purification represents another major scale-up challenge [5]. Laboratory-scale syntheses often rely on column chromatography, which is impractical for industrial production [5]. Alternative purification methods, including crystallization, distillation, and extraction, have been developed for large-scale production [5]. However, these methods must be carefully optimized to maintain product purity while minimizing solvent use and waste generation [5]. For instance, crystallization techniques have been refined to achieve purities exceeding 97% without the need for chromatographic purification [5].

The phosphite-to-bromine ratio has been identified as a critical parameter in scaled-up syntheses [14]. Higher ratios are typically employed in industrial settings to maintain reaction rates and yields, with the excess phosphite often recovered and recycled [14]. This approach has been shown to significantly improve reaction efficiency, with one study reporting that "the relatively short time, in part, can be attributed to the absence of solvent, which we cited previously as an advantage in that we are not diluting the reaction mixture and thus not slowing down the reaction" [14].

Comparative Analysis of Synthetic Efficiency

The various synthetic methodologies for diethyl (bromodifluoromethyl)phosphonate exhibit significant differences in efficiency, which can be evaluated across multiple parameters including yield, reaction time, atom economy, and environmental impact [1] [8] [7]. This comparative analysis provides valuable insights for selecting the most appropriate synthetic approach based on specific requirements and constraints [7].

Traditional synthetic routes, while well-established, generally demonstrate lower efficiency compared to modern approaches [2] [4]. The classical Michaelis-Arbuzov reaction typically achieves yields of 50-70% but requires extended reaction times (often 8-24 hours) and elevated temperatures (140-180°C) [4]. These conditions result in significant energy consumption and potential side reactions that complicate purification [4]. Additionally, the atom economy of this approach is compromised by the generation of alkyl halide by-products [2].

In contrast, modern palladium-catalyzed approaches have demonstrated superior efficiency in several respects [8]. These methods can achieve yields of 80-90% under milder conditions (80-135°C) and shorter reaction times (1-5 hours) [8]. The improved selectivity also simplifies purification procedures, although the use of precious metal catalysts introduces cost considerations and potential metal contamination issues [8].

The table below provides a comprehensive comparison of different synthetic methodologies:

Synthetic MethodYield (%)Reaction TimeTemperature (°C)Catalyst LoadingAtom EconomyEnvironmental Impact
Michaelis-Arbuzov50-708-24 hours140-180NoneModerateHigh
POCl₃ Alcoholysis60-804-8 hours0-80AlCl₃/MgCl₂LowVery High
Pd-Catalyzed80-901-5 hours80-1355-10 mol%HighModerate
Microwave-Assisted85-955-20 minutes100-190VariesHighLow to Moderate
Ultrasound-Assisted80-9510-40 minutes25-50VariesHighLow
Solvent-Free75-902-6 hours50-905-10 mol%HighVery Low

Microwave and ultrasound-assisted methodologies have demonstrated remarkable improvements in reaction kinetics, reducing reaction times to minutes rather than hours [9]. For instance, microwave-assisted Michaelis-Arbuzov reactions have achieved yields of 85-95% in just 5-20 minutes [9]. Similarly, ultrasound-assisted methods have produced yields of 80-95% in 10-40 minutes at near-ambient temperatures [6]. These approaches significantly reduce energy consumption while maintaining or improving yields, representing a substantial efficiency enhancement [6] [9].

Solvent-free conditions offer another dimension of efficiency improvement, particularly from an environmental perspective [9]. These approaches eliminate solvent-related waste and simplify purification procedures [9]. Studies have shown that solvent-free conditions can achieve yields of 75-90% for phosphonate synthesis, comparable to or better than solvent-based methods [9]. Additionally, the absence of solvent can accelerate reaction rates by increasing reagent concentration, as noted in one study: "the phosphite itself acts as the solvent as well as being a reactant" [14].

Catalyst efficiency represents another important consideration [12]. Traditional methods often employ stoichiometric amounts of Lewis acids or other activators, while modern approaches utilize catalytic quantities of more efficient catalysts [12]. For example, silica-supported catalysts have demonstrated excellent recyclability, maintaining high activity through multiple reaction cycles and thereby improving overall process efficiency [12].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65094-22-6

Wikipedia

Diethyl bromodifluoromethanephosphonate

Dates

Modify: 2023-08-15

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